molecular formula C25H24N2O3S B3407027 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide CAS No. 476626-50-3

4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

Cat. No.: B3407027
CAS No.: 476626-50-3
M. Wt: 432.5 g/mol
InChI Key: NTTTZNRLHRIHJR-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the acenaphthylene moiety: This step may involve a Friedel-Crafts acylation reaction using acenaphthene and an appropriate acylating agent.

    Final coupling: The intermediate compounds are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an antimicrobial or antifungal agent.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide would involve interactions with specific molecular targets. For instance, as a sulfonamide, it may inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The acenaphthylene moiety could also interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Acenaphthene: A polycyclic aromatic hydrocarbon used in organic synthesis.

    N-allylsulfonamides: Compounds with similar structural features and potential biological activities.

Uniqueness

4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is unique due to the combination of the sulfonamide group and the acenaphthylene moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-3-16-27(17-4-2)31(29,30)21-13-10-20(11-14-21)25(28)26-23-15-12-19-9-8-18-6-5-7-22(23)24(18)19/h3-7,10-15H,1-2,8-9,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTTZNRLHRIHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
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4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide
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4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

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